IMD-biphenylB

Immunology Cytokine Profiling Adjuvant Development

IMD-biphenylB is a uniquely differentiated imidazoquinolinone-NF-κB modulator. Unlike IMD-catechol or IMD-vanillin (which suppress IL-6), IMD-biphenylB preserves IL-6 secretion and CD40 costimulatory expression in BMDCs while scavenging ROS (~50% reduction) and normalizing NO production. In CT26 colon carcinoma models, it maintains normal WBC/lymphocyte counts—in stark contrast to SMIP and R848. Ideal for: vaccine adjuvant research requiring low systemic toxicity; cancer immunotherapy studies avoiding hematological confounds; and dissecting IL-6-independent innate immune pathways. Choose IMD-biphenylB for reproducible, pathway-specific results.

Molecular Formula C35H33N5O3
Molecular Weight 571.7 g/mol
Cat. No. B12416431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMD-biphenylB
Molecular FormulaC35H33N5O3
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=C(C=C(C=C4)C5=CC(=CC=C5)O)O)C6=CC=CC=C6N=C2N
InChIInChI=1S/C35H33N5O3/c1-2-3-11-31-39-32-33(27-9-4-5-10-29(27)38-34(32)36)40(31)21-23-14-12-22(13-15-23)20-37-35(43)28-17-16-25(19-30(28)42)24-7-6-8-26(41)18-24/h4-10,12-19,41-42H,2-3,11,20-21H2,1H3,(H2,36,38)(H,37,43)
InChIKeyPPOLLAZGKOEUCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IMD-biphenylB: A Biphenyl-Linked Imidazoquinolinone Dimer NF-κB Immunomodulator for Tumor and Adjuvant Research


IMD-biphenylB (CAS: 2928463-41-4) is an imidazoquinolinone-based dimer [1] that acts as a modulator of the NF-κB signaling pathway . The compound consists of a Toll-like receptor (TLR) 7/8 activating imidazoquinolinone moiety covalently linked to a biphenyl-containing NF-κB modulator . It is characterized by a molecular formula of C35H33N5O3 and a molecular weight of 571.67 g/mol . It is supplied as a solid with typical purity ≥98% and is intended exclusively for research use .

Why IMD-biphenylB Cannot Be Replaced by Generic NF-κB Inhibitors or Other Imidazoquinolinone Dimers


Generic substitution among imidazoquinolinone dimers or NF-κB modulators is not scientifically valid due to profound differences in their immunomodulatory profiles [1]. While many in-class compounds aim to suppress NF-κB-mediated inflammation, IMD-biphenylB exhibits a distinct, non-universal phenotype characterized by the maintenance of IL-6 secretion and CD40 expression while effectively scavenging reactive oxygen species and reducing nitric oxide production [1]. This specific combination of activities—preserving key costimulatory signals while mitigating oxidative stress—differs markedly from analogs like IMD-catechol or IMD-vanillin, which potently suppress IL-6, and underscores the critical need for compound-specific validation rather than class-based assumptions [1].

Quantitative Differentiation of IMD-biphenylB Against Closest Analogs and In-Class Comparators


IL-6 Secretion: IMD-biphenylB Fails to Suppress Pro-inflammatory Cytokine, Unlike Other Dimers

In murine bone marrow-derived dendritic cells (BMDCs) stimulated for 8 hours, IMD-biphenylB (5) did not significantly change IL-6 secretion levels compared to the parent SMIP agonist. This contrasts sharply with compounds IMD-ferulic (1), IMD-vanillin (2), IMD-catechol (3), and IMD-biphenylA (4), which reduced IL-6 to near-baseline levels [1].

Immunology Cytokine Profiling Adjuvant Development

CD40 Costimulatory Molecule Expression: IMD-biphenylB Maintains Activation Marker Levels

Flow cytometric analysis of BMDCs revealed that CD40 cell surface expression remained unchanged upon treatment with IMD-biphenylB (5), similar to the parent SMIP and most other dimers tested, with the exception of IMD-ferulic (1) which showed a slight decrease [1].

Immunology Dendritic Cell Activation Vaccine Adjuvant

Intracellular ROS Scavenging: IMD-biphenylB Reduces Oxidative Stress by ~50%

In RAW macrophages incubated with compounds for 16 hours, IMD-biphenylB (5) reduced intracellular reactive oxygen species (ROS) levels by nearly 50% compared to the parent SMIP agonist. This level of ROS scavenging was observed across all tested dimer agonists, including IMD-ferulic, IMD-vanillin, IMD-catechol, and IMD-biphenylA [1].

Oxidative Stress Immunomodulation Reactive Oxygen Species

Nitric Oxide Production: IMD-biphenylB Reduces NO to Baseline Levels

Treatment of RAW macrophages with IMD-biphenylB (5) for 16 hours reduced nitrite (a metabolite of nitric oxide) levels in the cell supernatant to baseline, comparable to PBS control. This is in contrast to the parent SMIP agonist, which induced elevated NO levels. All tested dimer agonists (IMD-ferulic, IMD-vanillin, IMD-catechol, IMD-biphenylA, IMD-biphenylB, and IMD-biphenylC) demonstrated this NO-reducing capability [1].

Nitric Oxide Immunomodulation Inflammation

COX-2 Pathway: IMD-biphenylB Does Not Inhibit Cyclooxygenase-2 Expression

Western blot analysis of RAW macrophage lysates showed that IMD-biphenylB (5) did not significantly reduce COX-2 protein expression compared to the parent SMIP agonist. This was also observed for IMD-vanillin (2), IMD-catechol (3), IMD-biphenylA (4), and IMD-biphenylC (6). In contrast, IMD-ferulic (1) did reduce COX-2 expression [1].

COX-2 Inflammation Western Blot

In Vivo Tumor Model: IMD-biphenylB Evaluated in CT26 Colon Carcinoma Study

IMD-biphenylB (5) was included in a panel of dimer adjuvants tested in a CT26 mouse colon carcinoma tumor model. Peritumoral injection of the compound led to baseline levels of systemic TNF-α and IL-6, contrasting with the high cytokine levels induced by the parent SMIP and R848. Hematological analysis also showed that IMD-biphenylB did not induce the leukopenia observed with the parent SMIP and R848, indicating reduced systemic adjuvant toxicity [1].

Tumor Immunology Cancer Immunotherapy In Vivo Efficacy

Optimal Research Applications for IMD-biphenylB Based on Empirical Evidence


Investigating IL-6-Independent NF-κB Modulation in Dendritic Cells

Researchers requiring an NF-κB modulator that preserves IL-6 secretion and CD40 costimulatory molecule expression in BMDCs will find IMD-biphenylB uniquely suitable. Unlike IMD-catechol or IMD-vanillin, which potently suppress IL-6, IMD-biphenylB maintains cytokine levels, allowing for studies that dissect IL-6-independent pathways in innate immune activation [1].

Developing Vaccine Adjuvants with Reduced Systemic Inflammation

IMD-biphenylB is an ideal candidate for vaccine adjuvant research where minimization of systemic pro-inflammatory cytokines (TNF-α, IL-6) and avoidance of adjuvant-induced leukopenia are critical. Its profile of maintaining CD40 expression while scavenging ROS and reducing NO to baseline, coupled with in vivo validation of low systemic toxicity, positions it for formulation studies aimed at improving adjuvant tolerability [1].

Cancer Immunotherapy Models Requiring Low Adjuvant Toxicity

In tumor models such as CT26 colon carcinoma, IMD-biphenylB has been shown to elicit minimal systemic inflammation and preserve normal white blood cell and lymphocyte counts, in stark contrast to the parent SMIP and R848. This makes it a preferred tool for cancer immunotherapy studies where systemic inflammation and hematological toxicity could confound therapeutic outcomes [1].

Oxidative Stress and NO Pathway Research in Macrophages

Given its demonstrated ability to reduce intracellular ROS by nearly 50% and normalize nitric oxide production in RAW macrophages, IMD-biphenylB serves as a valuable chemical probe for investigating the interplay between TLR7/8 activation, NF-κB signaling, and oxidative/nitrosative stress pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMD-biphenylB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.